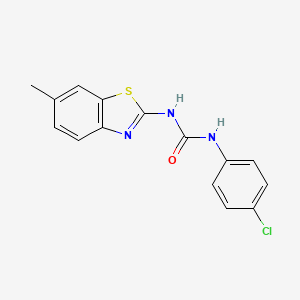

![molecular formula C15H16N4OS B5621536 7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)

7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves several steps, including cyclization, chlorination, oxidation, and substitution reactions. A notable method includes the synthesis from dimethyl 3,3'-thiodipropanoate through multiple steps, yielding novel thiopyrano [4,3-d] pyrimidine derivatives, highlighting the synthetic versatility and potential for generating diverse structural analogs (Xu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidines reveals a core structure that is amenable to functionalization, allowing for the modulation of physical and chemical properties. Structural modifications, such as the addition of a 4-morpholino group, significantly influence the compound's interaction with biological targets, as seen in studies exploring the structural activity relationships within this class of compounds (Taltavull et al., 2010).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds enables the introduction of diverse functional groups, significantly impacting their chemical properties and biological activity (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the core structure or the introduction of substituents can lead to changes in these properties, affecting their applicability in different research and development contexts (Lei et al., 2017).

Chemical Properties Analysis

The chemical properties of 7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, such as reactivity, acidity/basicity, and photostability, are critical for its utility in various applications. These properties are largely determined by the compound's molecular structure and the electronic effects of its substituents. Studies have shown that modifications to the thieno[3,2-d]pyrimidine core can significantly alter these chemical properties, enabling the design of compounds with tailored functionalities for specific applications (Karimian et al., 2017).

Mecanismo De Acción

The mechanism of action of “7,9-dimethyl-4-(4-morpholinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” involves the inhibition of various enzymes and pathways . It is particularly effective in inhibiting protein kinases (PKs), which play a key role in the proliferation and differentiation of cancer cells .

Direcciones Futuras

Thienopyrimidine derivatives, including “7,9-dimethyl-4-(4-morpholinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, hold a unique place in medicinal chemistry and drug development . Future research may focus on exploring their potential in treating various diseases, improving their synthesis methods, and studying their mechanisms of action in more detail .

Propiedades

IUPAC Name |

4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-9-7-10(2)18-15-11(9)12-13(21-15)14(17-8-16-12)19-3-5-20-6-4-19/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOUKCZMUMGZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

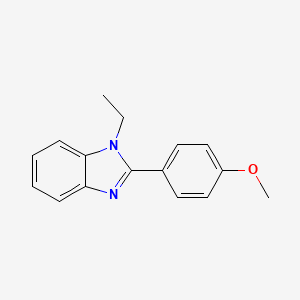

![(1S*,5R*)-6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621453.png)

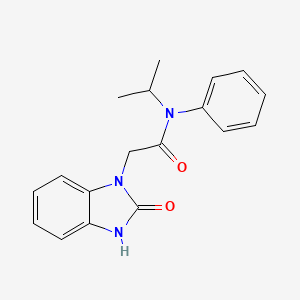

![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)

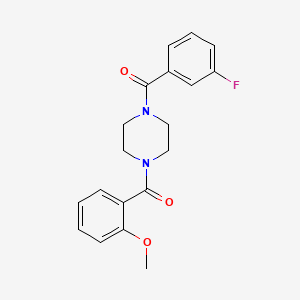

![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)

![2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621492.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenoxy-2-furamide](/img/structure/B5621494.png)

![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)

![methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)

![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)

![7-{[2-(trifluoromethyl)phenyl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621559.png)

![N-({1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5621562.png)